Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride
Description
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is N,N-dimethyl-1-(piperidin-3-yl)methanamine dihydrochloride . This nomenclature reflects its core structure:
- A piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position.
- A methylamine group (-CH2-N(CH3)2) attached to the piperidine ring’s 3-position.
- Two hydrochloride counterions neutralizing the amine groups.
Alternative designations include:
- Dimethyl[(piperidin-3-yl)methyl]amine dihydrochloride.
- N,N-Dimethyl(3-piperidinyl)methanamine dihydrochloride.
- 1-(Piperidin-3-yl)-N,N-dimethylmethanamine dihydrochloride.
These variants arise from differences in formatting conventions across databases and commercial suppliers. For instance, the term piperidin-3-ylmethyl emphasizes the methylene bridge between the piperidine and dimethylamine groups.
CAS Registry Number and Regulatory Database Identifiers
The compound is globally recognized by its CAS Registry Number: 1211495-34-9 . This unique identifier is critical for regulatory compliance, inventory management, and scientific literature searches.
Additional regulatory and database identifiers :
| Identifier Type | Value | Source |
|---|---|---|
| MDL Number | MFCD13561484 | |
| PubChem CID | 11804869 (free base), 44890848 (dihydrochloride) | |
| DSSTox Substance ID | DTXSID801009248 (free base) |
The European Community (EC) Number is not yet assigned, reflecting its specialized use in research rather than industrial applications. Regulatory filings, such as the Globally Harmonized System (GHS) classification, highlight warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335).
Molecular Formula and Weight Analysis
The compound’s molecular formula is C8H20Cl2N2 , representing:
- 8 carbon atoms : 6 from the piperidine ring and 2 from the dimethylamine group.
- 20 hydrogen atoms : Distributed across the piperidine, methylene, and dimethylamine moieties.
- 2 chlorine atoms : From the dihydrochloride salt.
- 2 nitrogen atoms : One in the piperidine ring and one in the dimethylamine group.
Molecular weight :
| Component | Atomic Mass (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| C8H18N2 (free base) | 142.24 | 1 | 142.24 |
| 2 HCl | 36.46 × 2 | 2 | 72.92 |
| Total | 215.16 |
This matches the experimentally determined value of 215.16 g/mol . The dihydrochloride form increases solubility in polar solvents, a property critical for its use in pharmaceutical synthesis.
Structural representation :
The piperidine ring adopts a chair conformation , while the dimethylamine group introduces steric hindrance, influencing reactivity in synthetic pathways.
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-3-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-10(2)7-8-4-3-5-9-6-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIHUFVKZOTRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211495-34-9 | |
| Record name | dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the reaction of piperidine with formaldehyde and dimethylamine under reductive conditions. The reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways .
Comparison with Similar Compounds
N,N-Dimethyl-6-(piperidin-3-yl)pyridin-2-amine Hydrochloride
- Structure : Incorporates a pyridine ring attached to the piperidine moiety, distinguishing it from DMPP’s simpler alkylamine structure .
- Properties : Pyridine’s aromaticity may reduce water solubility compared to DMPP.
- Applications : Likely used in pharmaceuticals due to pyridine’s role in drug design (e.g., receptor targeting) .
- Safety: No specific hazards reported in the evidence, but pyridine derivatives often require careful handling.
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
(3R)-3-Aminopiperidine Dihydrochloride
- Structure: Stereoisomeric piperidine derivative with an amino group directly on the ring .
- Properties : Chiral center enables enantioselective interactions, critical in drug development.
- Applications : Pharmaceutical intermediate, particularly for chiral drugs .
- Safety : Similar alkaline hazards as DMPP but with additional considerations for stereochemical purity .
Dimethyl(pyrrolidin-3-ylmethyl)amine Dihydrochloride
- Structure : Replaces piperidine (6-membered ring) with pyrrolidine (5-membered ring) .
- Properties : Smaller ring size alters basicity and solubility. Pyrrolidine derivatives often exhibit enhanced metabolic stability.
- Applications: Potential use in medicinal chemistry for CNS-targeting drugs .
- Safety : Comparable to DMPP but with possible differences in bioavailability .
Comparative Data Table
Key Research Findings
- DMPP vs. Pyrrolidine Analogues : Pyrrolidine-based compounds (e.g., ) exhibit distinct pharmacokinetic profiles due to ring size, affecting their suitability for biological applications compared to DMPP’s agricultural use .
- Chiral Derivatives: (3R)-3-Aminopiperidine dihydrochloride highlights the importance of stereochemistry in drug efficacy, a factor absent in DMPP’s non-chiral structure.
Biological Activity
Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride is a synthetic compound with significant biological activity, particularly in pharmacological applications. This article explores its mechanisms of action, biological effects, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with two methyl groups. Its molecular formula is CHClN, and it exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and pharmaceutical formulations.
The compound primarily acts as a modulator of various receptors and enzymes. Its interaction with specific molecular targets leads to alterations in cellular signaling pathways, which can influence several biological processes:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : The compound interacts with neurotransmitter receptors, which may contribute to its neurological effects.
1. Neurological Effects
Research indicates that compounds similar to this compound exhibit potential neuroprotective properties. They may act on acetylcholine receptors, influencing cognitive functions and offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
2. Antitumor Properties
Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, benzamide derivatives related to dimethyl(piperidin-3-ylmethyl)amine have shown cytotoxic effects against various cancer cell lines, indicating potential use in oncology .
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Study on Neuroprotective Effects : A study evaluated the impact of piperidine derivatives on neurodegeneration models, showing that certain compounds could significantly reduce neuronal death and improve cognitive outcomes .
- Antitumor Activity Assessment : In vitro assays demonstrated that piperidine-based compounds could induce apoptosis in cancer cells, with a notable increase in efficacy when combined with traditional chemotherapeutics .
Comparative Analysis of Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-Methylpiperidine | Moderate receptor activity | Receptor modulation |
| N,N-Dimethylpiperidine | Antitumor effects | Enzyme inhibition |
| Piperidine Hydrochloride | Neuroprotective properties | Neurotransmitter receptor interaction |
| Dimethyl(piperidin-3-ylmethyl)amine | Potential neuroprotective and antitumor | Enzyme inhibition and receptor binding |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing dimethyl(piperidin-3-ylmethyl)amine dihydrochloride, and how can purity be ensured?
- Methodology : The compound is typically synthesized via reductive amination of piperidin-3-ylmethylamine intermediates followed by methylation and conversion to the dihydrochloride salt using HCl . Key steps include:
- Reductive amination : Use sodium cyanoborohydride or hydrogenation catalysts under controlled pH (~5–6) to minimize side reactions.
- Methylation : Employ iodomethane or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 50–60°C for 12–24 hours.
- Salt formation : Precipitate the dihydrochloride salt by adding concentrated HCl to the free base in ethanol, followed by recrystallization for ≥98% purity .
- Quality control : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (δ 2.2–2.4 ppm for N-methyl groups) .
Q. How does the stereochemistry of the piperidine ring influence the compound’s physicochemical properties?
- Methodology : Compare enantiomers using chiral HPLC (Chiralpak AD-H column) or X-ray crystallography to resolve stereoisomers. For example, (3R,4R)-configured analogs show enhanced solubility (e.g., 45 mg/mL in water) compared to (3S,4S) isomers due to favorable hydrogen-bonding interactions .
- Data interpretation : Correlate stereochemistry with logP values (calculated via ChemAxon) to predict membrane permeability .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodology :
- In vitro–in vivo correlation (IVIVC) : Adjust assay conditions (e.g., serum protein binding simulations using equilibrium dialysis) to mimic physiological environments .
- Metabolic stability : Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify oxidative metabolites (LC-MS/MS analysis) that may alter activity .
- Dose normalization : Use allometric scaling (e.g., body surface area) to reconcile species-specific pharmacokinetic disparities .
Q. How can computational modeling optimize reaction design for novel derivatives of this compound?
- Methodology :
- Quantum chemical calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states and predict regioselectivity in methylation steps .
- Retrosynthetic analysis : Apply AI-driven platforms (e.g., Synthia) to prioritize routes with minimal protecting groups and high atom economy (>70%) .
- Solvent selection : Simulate Hansen solubility parameters (via COSMO-RS) to identify green solvents (e.g., cyclopentyl methyl ether) that enhance yield .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs (e.g., Minitab) to optimize critical parameters (temperature, stoichiometry, agitation rate). For example, a 2^3 factorial design reduced yield variability from ±15% to ±3% in methylation steps .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Scale-up protocols : Transition from batch to continuous flow reactors (e.g., Corning AFR) to maintain consistent mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
